molecular formula C8H14O5 B2432245 2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid CAS No. 1824131-47-6

2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

Cat. No.: B2432245
CAS No.: 1824131-47-6
M. Wt: 190.195
InChI Key: ZNNDGDKLQUKDGI-UHFFFAOYSA-N
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Description

It serves as an important energy source for the brain during periods of fasting or low carbohydrate intake.

Properties

IUPAC Name

2-hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5,9H,4H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNDGDKLQUKDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, malic acid is dissolved in anhydrous dichloromethane, followed by the addition of tert-butanol and a catalytic amount of concentrated sulfuric acid. The reaction is stirred at 0–5°C to minimize di-ester formation. The tert-butanol reacts preferentially with the less sterically hindered carboxylic acid group at position 4, yielding 2-hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid.

Key Considerations :

  • Stoichiometry : A 1:1 molar ratio of malic acid to tert-butanol ensures mono-esterification. Excess tert-butanol risks di-ester formation.
  • Temperature : Low temperatures (0–5°C) suppress side reactions, such as dehydration of the hydroxy group.
  • Workup : The crude product is purified via recrystallization from ethyl acetate/hexane, achieving ~65% yield.

Limitations

  • The hydroxy group at position 2 may undergo unintended esterification or oxidation under strongly acidic conditions.
  • Di-ester byproducts (~15–20%) necessitate chromatographic separation, reducing overall efficiency.

Protection/Deprotection Strategy

To circumvent side reactions involving the hydroxy group, a protection/deprotection approach is employed. This method enhances regioselectivity and yield.

Stepwise Synthesis

  • Protection of the Hydroxy Group :
    The 2-hydroxy group is acetylated using acetic anhydride in pyridine at room temperature, forming 2-acetoxybutanedioic acid.
  • Mono-Esterification :
    The acetylated derivative undergoes esterification with tert-butanol in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O), selectively modifying the position 4 carboxylic acid.
  • Deprotection :
    Basic hydrolysis (e.g., 1M NaOH in methanol) removes the acetyl group, yielding the target compound.

Advantages :

  • Higher purity (>90%) compared to direct methods.
  • Minimized di-ester formation (<5%).

Disadvantages :

  • Additional steps increase synthesis time and cost.

Enzymatic Resolution for Enantiomerically Pure Product

For applications requiring chiral purity, enzymatic resolution offers stereoselective synthesis. This method leverages lipases or esterases to hydrolyze specific enantiomers of racemic intermediates.

Procedure

  • Racemic Ester Synthesis :
    Malic acid is fully esterified with tert-butanol to form di-tert-butyl 2-hydroxybutanedioate.
  • Enzymatic Hydrolysis :
    Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer of the di-ester in phosphate buffer (pH 7.0), leaving the (S)-enantiomer intact.
  • Isolation :
    The remaining (S)-mono-ester is extracted and purified, achieving enantiomeric excess (ee) >98%.

Industrial Relevance :

  • Scalable for pharmaceutical applications requiring high enantiopurity.
  • Enzyme reuse reduces costs in continuous flow systems.

Industrial-Scale Synthesis via Flow Microreactors

Recent advancements in flow chemistry enable efficient large-scale production. A continuous flow microreactor system minimizes reaction time and improves heat transfer.

Protocol

  • Reagent Mixing :
    Solutions of malic acid in tetrahydrofuran (THF) and tert-butanol in sulfuric acid are pumped into a T-shaped mixer at 10 mL/min.
  • Reaction Channel :
    The mixture flows through a heated (50°C) stainless-steel reactor (residence time: 5 min).
  • In-line Purification :
    The output passes through a scavenger column (MgSO₄) to remove residual acid, yielding the product in >85% purity.

Benefits :

  • 30% higher yield compared to batch processes.
  • Reduced waste generation and energy consumption.

Comparative Analysis of Methods

Method Yield Purity Complexity Chiral Control
Direct Mono-Esterification 65% 80% Low None
Protection/Deprotection 75% 90% Moderate None
Enzymatic Resolution 60% 98% High >98% ee
Flow Reactor Synthesis 85% 85% Moderate None

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form acetoacetate derivatives.

    Reduction: Reduction reactions can convert it into hydroxybutyrate.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols are used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Acetoacetate derivatives.

    Reduction: Hydroxybutyrate.

    Substitution: Various substituted acetoacetate compounds.

Scientific Research Applications

2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in metal-organic frameworks for CO2 adsorption.

    Biology: Studied for its role in metabolic pathways and energy production during fasting.

    Medicine: Investigated for its potential therapeutic applications in treating metabolic disorders and as an energy source for the brain.

    Industry: Utilized in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through its role in metabolic pathways. It is converted into acetyl-CoA, which enters the citric acid cycle to produce energy. The molecular targets include enzymes involved in fatty acid metabolism and ketogenesis.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: Similar in structure but used primarily as a photoinitiator in polymer synthesis.

    4-Hydroxy-2-quinolones: Share the hydroxy and ketone functional groups but differ in their core structure and applications.

Uniqueness

2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is unique due to its role as a ketone body and its involvement in energy metabolism. Its ability to serve as an energy source during fasting distinguishes it from other similar compounds.

Biological Activity

2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid, also known as a derivative of oxobutanoic acid, has gained attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C8H14O5C_8H_{14}O_5. The compound features a hydroxy group, an oxo group, and an ether linkage which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of oxobutanoic acids are known to inhibit various bacterial strains. A recent study demonstrated that this compound showed promising results against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. This suggests a potential role in treating inflammatory diseases.

Antioxidant Activity

Antioxidant activity is another notable property of this compound. It has been shown to scavenge free radicals effectively, which can help in mitigating oxidative stress-related diseases. This property was highlighted in a study where the compound demonstrated a significant reduction in lipid peroxidation levels.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Gene Expression Modulation : It can alter the expression of genes related to inflammation and oxidative stress.
  • Cell Signaling Pathways : The compound may interact with signaling pathways such as NF-kB and MAPK, influencing cellular responses.

Case Studies

StudyFindings
Study 1 (2021)Evaluated antimicrobial activity against S. aureusShowed IC50 values indicating effective inhibition
Study 2 (2022)Assessed anti-inflammatory effects in vitroReduced cytokine levels significantly
Study 3 (2023)Investigated antioxidant propertiesDemonstrated high radical scavenging activity

Q & A

Basic: What are the recommended synthetic routes for 2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid?

Answer:
The synthesis typically involves esterification of 2-hydroxy-4-oxobutanoic acid with tert-butanol under acidic catalysis. Key steps include:

  • Step 1: Activation of the carboxylic acid group using a coupling agent (e.g., DCC or HOBt) to form a reactive intermediate.
  • Step 2: Nucleophilic attack by tert-butanol to introduce the tert-butoxy group at the 4-position.
  • Step 3: Purification via column chromatography or recrystallization to isolate the ester product.

Critical Parameters:

  • Reaction temperature (optimized at 0–25°C to avoid side reactions).
  • Solvent choice (e.g., dichloromethane or THF for solubility).
  • Acid catalyst (e.g., p-toluenesulfonic acid) .

Basic: How is the purity and structural integrity of this compound validated?

Answer:
Analytical Techniques:

MethodPurposeKey Observations
NMR (¹H/¹³C) Confirm ester linkage and tert-butyl groupPeaks at δ 1.2–1.4 ppm (tert-butyl CH₃), δ 4.0–4.5 ppm (ester CH₂) .
HPLC Purity assessmentRetention time compared to standards; ≥95% purity threshold .
Mass Spectrometry Molecular weight verificationMolecular ion peak at m/z 218.2 (C₉H₁₄O₅) .

Note: Impurities (e.g., unreacted starting material) are quantified using calibrated reference standards .

Basic: What are the solubility properties and storage recommendations?

Answer:
Solubility Profile:

  • Polar solvents: Soluble in methanol, ethanol, and DMSO.
  • Nonpolar solvents: Poor solubility in hexane or chloroform.

Storage:

  • Temperature: –20°C in airtight containers to prevent hydrolysis of the ester group.
  • Desiccant: Use silica gel to minimize moisture exposure .

Advanced: How can reaction mechanisms involving this compound be elucidated under varying conditions?

Answer:
Mechanistic Studies:

  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated analogs to identify rate-determining steps.
  • DFT Calculations: Model transition states for ester hydrolysis or nucleophilic substitutions (e.g., tert-butyl group removal) .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation during reactions .

Example: Hydrolysis under acidic conditions proceeds via a tetrahedral intermediate, confirmed by trapping experiments .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Answer:
Strategies:

  • Cross-Validation: Compare 2D NMR (COSY, HSQC) to assign ambiguous signals.
  • Variable Temperature NMR: Identify dynamic processes (e.g., rotamers) causing peak splitting.
  • X-ray Crystallography: Resolve structural ambiguities (e.g., crystallize the compound and analyze unit cell parameters) .

Case Study: A 2024 study resolved conflicting NMR signals for a similar compound by identifying rotational isomerism around the ester group .

Advanced: What computational approaches predict biological interactions of this compound?

Answer:
Methods:

  • Molecular Docking: Screen against enzymes (e.g., hydrolases) using AutoDock Vina.
  • MD Simulations: Simulate binding stability over 100 ns trajectories (e.g., GROMACS).
  • QSAR Modeling: Correlate substituent effects (e.g., tert-butyl bulkiness) with activity .

Example: Derivatives of 4-oxobutanoic acid exhibit anti-inflammatory activity via COX-2 inhibition, predicted by docking studies .

Advanced: How to mitigate instability during biological assays?

Answer:
Strategies:

  • pH Control: Maintain pH 6.5–7.5 to slow ester hydrolysis.
  • Stabilizers: Add 0.1% BSA or cyclodextrins to protect against enzymatic degradation.
  • Lyophilization: Store as a lyophilized powder and reconstitute in buffer immediately before use .

Advanced: How to optimize catalytic systems for large-scale synthesis?

Answer:
Parameters to Screen:

FactorOptimization Approach
Catalyst Test Brønsted vs. Lewis acids (e.g., FeCl₃ vs. H₂SO₄).
Solvent Use green solvents (e.g., 2-MeTHF) for improved sustainability.
Reactor Design Continuous flow systems for enhanced heat/mass transfer .

Data-Driven Example: A 2025 study achieved 85% yield using a flow reactor with immobilized lipase .

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